molecular formula C20H20O3 B5764155 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B5764155
M. Wt: 308.4 g/mol
InChI Key: UXHLXQXWFYGORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Benzyl alcohol, toluene

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive coumarins.

    Biological Studies: The compound is used as a fluorescent probe in biological assays due to its ability to emit fluorescence upon excitation with ultraviolet light.

    Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as monoamine oxidase and cholinesterase by binding to their active sites.

    Fluorescence Emission: The compound’s ability to emit fluorescence upon excitation is due to its chromen-2-one core.

Comparison with Similar Compounds

7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

List of Similar Compounds

Properties

IUPAC Name

8-methyl-7-phenylmethoxy-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-3-7-16-12-19(21)23-20-14(2)18(11-10-17(16)20)22-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLXQXWFYGORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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